molecular formula C17H11NO B6376382 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile CAS No. 1262003-54-2

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile

Cat. No.: B6376382
CAS No.: 1262003-54-2
M. Wt: 245.27 g/mol
InChI Key: OQEXQMSRFJEHBX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a hydroxyl group at the 3rd position and a naphthalen-2-yl group at the 5th position on the benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with 2-naphthylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-Oxo-5-(naphthalen-2-yl)benzonitrile.

    Reduction: 3-Hydroxy-5-(naphthalen-2-yl)benzylamine.

    Substitution: 3-Alkoxy-5-(naphthalen-2-yl)benzonitrile or 3-Acyloxy-5-(naphthalen-2-yl)benzonitrile.

Scientific Research Applications

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzonitrile
  • 5-(Naphthalen-2-yl)benzonitrile
  • 3-Hydroxy-4-(naphthalen-2-yl)benzonitrile

Uniqueness

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile is unique due to the specific positioning of the hydroxyl and naphthalen-2-yl groups, which can influence its chemical reactivity and interactions with other molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds .

Properties

IUPAC Name

3-hydroxy-5-naphthalen-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-12-7-16(10-17(19)8-12)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEXQMSRFJEHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684817
Record name 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-54-2
Record name 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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